methyl 3-iodoquinoline-8-carboxylate
Description
Properties
CAS No. |
2639462-51-2 |
|---|---|
Molecular Formula |
C11H8INO2 |
Molecular Weight |
313.09 g/mol |
IUPAC Name |
methyl 3-iodoquinoline-8-carboxylate |
InChI |
InChI=1S/C11H8INO2/c1-15-11(14)9-4-2-3-7-5-8(12)6-13-10(7)9/h2-6H,1H3 |
InChI Key |
ZECTWWFZVOPUHZ-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC2=CC(=CN=C21)I |
Purity |
95 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-iodoquinoline-8-carboxylate typically involves the iodination of quinoline derivatives followed by esterification One common method is the reaction of 3-iodoaniline with diethyl ethoxymethylenemalonate under acidic conditions to form the quinoline core
Industrial Production Methods
Industrial production of this compound may involve large-scale iodination and esterification processes. These processes are optimized for high yield and purity, often using continuous flow reactors and automated systems to ensure consistent product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-iodoquinoline-8-carboxylate undergoes various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The quinoline ring can undergo oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiocyanate in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield azido or thiocyanato derivatives, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
Methyl 3-iodoquinoline-8-carboxylate has several applications in scientific research:
Medicinal Chemistry: Used as a building block for the synthesis of potential therapeutic agents, including anticancer and antimicrobial drugs.
Organic Synthesis: Serves as an intermediate in the synthesis of more complex heterocyclic compounds.
Material Science: Utilized in the development of organic semiconductors and light-emitting diodes (LEDs).
Biological Studies: Employed in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of methyl 3-iodoquinoline-8-carboxylate depends on its specific application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, inhibiting their activity. The iodine atom and carboxylate group play crucial roles in the compound’s binding affinity and specificity. The quinoline core can interact with various biological targets, influencing cellular pathways and processes.
Comparison with Similar Compounds
Structural and Functional Group Analysis
The following table compares methyl 3-iodoquinoline-8-carboxylate with structurally related quinoline and isoquinoline derivatives:
Electronic and Reactivity Differences
- Iodo vs. Nitro Groups: The iodine in this compound is a polarizable halogen, enabling participation in halogen bonding and oxidative addition in catalysis. In contrast, the nitro group in methyl 4-hydroxy-8-nitroquinoline-2-carboxylate is strongly electron-withdrawing, deactivating the ring toward electrophilic substitution but activating toward nucleophilic attack .
- Hydroxy vs. Ester Groups: The hydroxy group in methyl 3-hydroxyquinoline-8-carboxylate increases polarity and enables hydrogen bonding, whereas the ester group in the target compound enhances lipophilicity and stability against hydrolysis .
- Bromo vs. Iodo Substitutents: Bromine in ethyl 6-bromoisoquinoline-3-carboxylate is smaller and less polarizable than iodine, leading to faster cross-coupling reactions but lower leaving group ability in nucleophilic substitutions .
Positional Effects of Substituents
- Ester Position: this compound’s ester at C8 may sterically hinder interactions at the adjacent C7 and C9 positions, whereas methyl 4-hydroxy-8-nitroquinoline-2-carboxylate’s ester at C2 places it distal to the nitro group, reducing electronic interference .
- Core Structure: Isoquinoline derivatives (e.g., methyl isoquinoline-3-carboxylate) exhibit distinct electronic profiles due to the fused benzene ring at C1–C2 instead of C2–C3 in quinolines, altering π-π stacking and binding affinities in biological systems .
Q & A
Q. What are the primary synthetic routes for methyl 3-iodoquinoline-8-carboxylate, and how do reaction conditions influence yield and purity?
- Methodological Answer : The synthesis typically involves halogenation or nucleophilic substitution of precursor quinoline derivatives. For example, iodination at the 3-position can be achieved using iodine monochloride (ICl) in dichloromethane at 0–25°C, while carboxylate esterification is performed via refluxing with methanol and catalytic sulfuric acid . Yield optimization requires precise control of temperature (e.g., low temperatures minimize side reactions) and solvent selection (polar aprotic solvents enhance nucleophilicity). Purity is assessed via HPLC or LC-MS, with recrystallization in ethanol/water mixtures often employed for final purification .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : H and C NMR identify substituent positions and electronic environments. The iodine atom’s inductive effect deshields adjacent protons, causing downfield shifts (~δ 8.5–9.0 ppm for quinoline protons) .
- Mass Spectrometry (MS) : High-resolution ESI-MS confirms molecular weight (e.g., [M+H] peak at m/z 358.96) and fragmentation patterns for structural validation .
- X-ray Crystallography : SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for understanding steric effects of the iodine substituent .
Q. What stability considerations are critical for storing this compound?
- Methodological Answer : The compound is sensitive to light and moisture due to the labile C–I bond. Storage recommendations include:
- Temperature : –20°C in amber vials to prevent photodegradation.
- Desiccants : Use silica gel or molecular sieves in containers to avoid hydrolysis of the ester group .
Stability is monitored via periodic TLC or HPLC to detect decomposition products like quinoline-8-carboxylic acid .
Advanced Research Questions
Q. How can conflicting data on the biological activity of this compound be resolved?
- Methodological Answer : Contradictory results (e.g., varying IC values in enzyme inhibition assays) may arise from:
- Assay Conditions : Differences in pH, solvent (DMSO vs. aqueous buffer), or ionic strength. Standardize protocols using controls like known inhibitors .
- Compound Purity : Impurities ≥5% can skew results. Validate purity via orthogonal methods (e.g., NMR, HPLC, elemental analysis) .
- Statistical Analysis : Apply ANOVA or Student’s t-test to assess significance across datasets. For example, a p-value <0.05 indicates reproducible activity trends .
Q. What computational and experimental approaches elucidate the reaction mechanisms of this compound in cross-coupling reactions?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculate activation energies for iodoquinoline participation in Suzuki-Miyaura couplings. Key parameters include bond dissociation energy (C–I ≈ 240 kJ/mol) and charge distribution at the reactive site .
- Kinetic Studies : Monitor reaction progress via in situ IR or F NMR (if fluorinated partners are used). Pseudo-first-order kinetics can identify rate-limiting steps (e.g., oxidative addition vs. transmetallation) .
- Isolation of Intermediates : Use low-temperature crystallography (Mercury CSD software) to trap and characterize palladium complexes .
Q. How do crystallographic data from this compound inform drug design?
- Methodological Answer :
- Packing Analysis : Mercury CSD’s Materials Module identifies intermolecular interactions (e.g., halogen bonding between iodine and carbonyl groups) that influence solubility and bioavailability .
- Torsion Angle Adjustments : Modify ester or iodine substituents to optimize ligand-receptor binding. For example, a torsion angle ≤30° between quinoline and carboxylate planes enhances stacking interactions with hydrophobic enzyme pockets .
Key Considerations for Methodological Rigor
- Reproducibility : Document reaction parameters (e.g., ramp rates, stirring speed) to ensure cross-lab consistency .
- Data Contradictions : Use tools like Mogul (from CCDC) to validate bond geometry against crystallographic databases .
- Ethical Compliance : Adhere to safety protocols for iodine handling (e.g., fume hoods, PPE) and waste disposal .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
